molecular formula C19H21NO4S2 B3017712 (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine CAS No. 1448140-58-6

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

Cat. No.: B3017712
CAS No.: 1448140-58-6
M. Wt: 391.5
InChI Key: JPMZHSHLBZUJSN-DTQAZKPQSA-N
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Description

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with phenylsulfonyl and styrylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of Phenylsulfonyl and Styrylsulfonyl Groups: The phenylsulfonyl and styrylsulfonyl groups are introduced through sulfonylation reactions. These reactions often involve the use of sulfonyl chlorides and a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfonyl)piperidine: Lacks the styrylsulfonyl group, making it less complex.

    1-(Styrylsulfonyl)piperidine: Lacks the phenylsulfonyl group, resulting in different chemical properties.

    Piperidine: The parent compound without any sulfonyl substitutions.

Uniqueness

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is unique due to the presence of both phenylsulfonyl and styrylsulfonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c21-25(22,16-13-17-7-3-1-4-8-17)20-14-11-19(12-15-20)26(23,24)18-9-5-2-6-10-18/h1-10,13,16,19H,11-12,14-15H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMZHSHLBZUJSN-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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